molecular formula C10H13ClN4 B12551005 1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride CAS No. 834154-79-9

1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride

Cat. No.: B12551005
CAS No.: 834154-79-9
M. Wt: 224.69 g/mol
InChI Key: VVWWLUKTBHAIBU-UHFFFAOYSA-N
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Description

1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an amino group, a cyanomethyl group, and a chloride ion, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ringThe final step involves the quaternization of the benzimidazole nitrogen with methyl chloride to yield the desired compound .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

1-Amino-3-(cyanomethyl)-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

834154-79-9

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

2-(3-amino-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)acetonitrile;chloride

InChI

InChI=1S/C10H12N4.ClH/c1-8-13(7-6-11)9-4-2-3-5-10(9)14(8)12;/h2-5,8H,7,12H2,1H3;1H

InChI Key

VVWWLUKTBHAIBU-UHFFFAOYSA-N

Canonical SMILES

CC1[NH+](C2=CC=CC=C2N1CC#N)N.[Cl-]

Origin of Product

United States

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